REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1)(=O)[CH3:10]>C(O)C.C(O)(=O)C>[CH:4]1[CH:5]=[C:6]2[CH:10]=[C:9]([C:12]3[O:13][C:14]4[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:16]=3)[NH:7][C:1]2=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
The residue is introduced gradually into polyphosphoric acid (100 g)
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction output is added cautiously to ice-water and neutralized with 2M NaOH
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
The residue is dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After recrystallization in ethyl acetate/n-hexane
|
Type
|
CUSTOM
|
Details
|
7.0 g are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4O3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |